3-Bromo-6-fluoro-2-methyl-5-nitropyridine
CAS No.: 1263282-57-0
Cat. No.: VC8226342
Molecular Formula: C6H4BrFN2O2
Molecular Weight: 235.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1263282-57-0 |
|---|---|
| Molecular Formula | C6H4BrFN2O2 |
| Molecular Weight | 235.01 g/mol |
| IUPAC Name | 5-bromo-2-fluoro-6-methyl-3-nitropyridine |
| Standard InChI | InChI=1S/C6H4BrFN2O2/c1-3-4(7)2-5(10(11)12)6(8)9-3/h2H,1H3 |
| Standard InChI Key | FWDFXRAFFAQGNY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C(=N1)F)[N+](=O)[O-])Br |
| Canonical SMILES | CC1=C(C=C(C(=N1)F)[N+](=O)[O-])Br |
Introduction
3-Bromo-6-fluoro-2-methyl-5-nitropyridine is a synthetic organic compound with the CAS number 1263282-57-0. It belongs to the pyridine family, which is a class of heterocyclic aromatic compounds. The compound's structure includes a pyridine ring substituted with bromine, fluorine, methyl, and nitro groups at specific positions. This unique combination of functional groups confers distinct chemical and physical properties to the compound.
Synthesis and Applications
The synthesis of 3-Bromo-6-fluoro-2-methyl-5-nitropyridine typically involves multi-step organic reactions, which may include halogenation, nitration, and alkylation processes. The specific synthesis route can vary based on the availability of starting materials and the desired yield.
This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research. Its unique functional groups make it a versatile building block for creating compounds with potential biological activity.
Safety and Handling
Handling 3-Bromo-6-fluoro-2-methyl-5-nitropyridine requires caution due to its potential hazards. The compound is classified with a signal word "Warning" and has several precautionary statements, including P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 . It is essential to follow proper safety protocols when handling this compound to minimize exposure risks.
Safety Precautions Table
| Precautionary Statement | Description |
|---|---|
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash hands thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF ON SKIN (or hair): Remove immediately any contaminated clothing. Rinse skin with water/shower. |
| P330 | Rinse mouth. |
| P332+P313 | IF SKIN irritation occurs: Get medical advice/attention. |
| P337+P313 | IF eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Availability and Suppliers
3-Bromo-6-fluoro-2-methyl-5-nitropyridine is available from various chemical suppliers, including BLD Pharm and AstaTech, with purity levels typically around 95% . Suppliers often provide this compound in quantities ranging from 100 mg to 1 g, catering to different research and industrial needs.
Supplier Information Table
| Supplier | Purity | Quantity |
|---|---|---|
| BLD Pharm | - | - |
| AstaTech | 95% | 1 g |
| Chem-space | - | 100 mg, 250 mg, 1 g |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume